molecular formula C18H19Cl2NOS2 B4969250 N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-(phenylthio)propanamide

N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-(phenylthio)propanamide

Cat. No. B4969250
M. Wt: 400.4 g/mol
InChI Key: FICPJGNCEWNHDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-(phenylthio)propanamide, also known as DBePT, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DBePT is a small molecule inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is a key regulator of insulin signaling. Inhibition of PTP1B has been shown to improve insulin sensitivity and glucose homeostasis, making DBePT a promising candidate for the treatment of type 2 diabetes and other metabolic disorders.

Mechanism of Action

N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-(phenylthio)propanamide functions as a competitive inhibitor of PTP1B, binding to the active site of the enzyme and preventing its dephosphorylation of insulin receptor substrates. This results in increased insulin signaling and glucose uptake in adipocytes and hepatocytes, leading to improved glucose homeostasis.
Biochemical and Physiological Effects:
N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-(phenylthio)propanamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of obesity and type 2 diabetes. In addition, N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-(phenylthio)propanamide has been shown to improve lipid metabolism, reducing triglyceride and cholesterol levels in the liver and plasma. These effects are likely due to the inhibition of PTP1B and the resulting improvement in insulin signaling.

Advantages and Limitations for Lab Experiments

One advantage of N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-(phenylthio)propanamide is its high selectivity for PTP1B, which reduces the risk of off-target effects. In addition, N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-(phenylthio)propanamide is a small molecule inhibitor, which allows for easy administration and delivery in animal models. However, one limitation of N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-(phenylthio)propanamide is its relatively low potency compared to other PTP1B inhibitors. This may limit its effectiveness in vivo and require higher dosages for therapeutic effects.

Future Directions

Future research on N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-(phenylthio)propanamide could focus on optimizing its potency and selectivity for PTP1B, as well as exploring its potential for the treatment of other metabolic disorders such as non-alcoholic fatty liver disease. In addition, studies could investigate the long-term safety and efficacy of N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-(phenylthio)propanamide in animal models and human clinical trials. Overall, N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-(phenylthio)propanamide shows promise as a potential therapeutic agent for the treatment of metabolic disorders, and further research is needed to fully understand its mechanism of action and potential clinical applications.

Synthesis Methods

The synthesis of N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-(phenylthio)propanamide involves a multi-step process, starting with the reaction of 3-mercaptopropionic acid with 2,4-dichlorobenzyl chloride to form 2-(3-mercaptopropionyl)-4,6-dichlorobenzyl chloride. This intermediate is then reacted with phenylthiol in the presence of triethylamine to form N-(2-(3-mercaptopropionyl)-4,6-dichlorobenzyl)-N-phenylthiourea. Finally, the addition of sodium borohydride and acetic acid results in the formation of N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-(phenylthio)propanamide.

Scientific Research Applications

N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-(phenylthio)propanamide has been extensively studied in vitro and in vivo for its potential therapeutic applications. In vitro studies have shown that N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-(phenylthio)propanamide inhibits PTP1B activity with high selectivity, and improves insulin signaling in adipocytes and hepatocytes. In vivo studies in animal models of obesity and type 2 diabetes have demonstrated that N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-(phenylthio)propanamide improves glucose tolerance, insulin sensitivity, and lipid metabolism. These findings suggest that N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-(phenylthio)propanamide may have therapeutic potential for the treatment of metabolic disorders.

properties

IUPAC Name

N-[2-[(3,4-dichlorophenyl)methylsulfanyl]ethyl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2NOS2/c19-16-7-6-14(12-17(16)20)13-23-11-9-21-18(22)8-10-24-15-4-2-1-3-5-15/h1-7,12H,8-11,13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FICPJGNCEWNHDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCC(=O)NCCSCC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[(3,4-dichlorobenzyl)sulfanyl]ethyl}-3-(phenylsulfanyl)propanamide

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